molecular formula C3HN3O3S B15246703 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde

5-Nitro-1,3,4-thiadiazole-2-carbaldehyde

Cat. No.: B15246703
M. Wt: 159.13 g/mol
InChI Key: SMHJQLALFNOCOF-UHFFFAOYSA-N
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Description

5-Nitro-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound containing a thiadiazole ring substituted with a nitro group and an aldehyde group. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 5-nitro-1,3,4-thiadiazole with formylating agents. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Scientific Research Applications

5-Nitro-1,3,4-thiadiazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-1,2,4-thiadiazole-3-carbaldehyde
  • 5-Nitro-1,3,4-thiadiazole-2-amine
  • 5-Nitro-1,3,4-thiadiazole-2-thiol

Uniqueness

5-Nitro-1,3,4-thiadiazole-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the thiadiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C3HN3O3S

Molecular Weight

159.13 g/mol

IUPAC Name

5-nitro-1,3,4-thiadiazole-2-carbaldehyde

InChI

InChI=1S/C3HN3O3S/c7-1-2-4-5-3(10-2)6(8)9/h1H

InChI Key

SMHJQLALFNOCOF-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NN=C(S1)[N+](=O)[O-]

Origin of Product

United States

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